Ethyl 2-(thiomethyl)benzoylformate
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Overview
Description
Ethyl 2-(thiomethyl)benzoylformate is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It is a yellow solid that is used in various chemical reactions and research applications. The compound is also known by its IUPAC name, ethyl 2-(methylsulfanyl)phenylacetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiomethyl)benzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with a thiomethylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of specialized reactors and purification systems to achieve the desired product quality. The compound is usually packaged in amber glass bottles to protect it from light and ensure stability during storage .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiomethyl)benzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Ethyl 2-(thiomethyl)benzoylformate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(thiomethyl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions, such as decarboxylation, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(thiomethyl)benzoylformate include:
- Ethyl benzoylformate
- Mthis compound
- Ethyl 2-(methylthio)phenylacetate
Uniqueness
This compound is unique due to its specific thiomethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological research applications .
Properties
IUPAC Name |
ethyl 2-(2-methylsulfanylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMXXKGUGBAFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275347 |
Source
|
Record name | Ethyl 2-(methylthio)-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-92-9 |
Source
|
Record name | Ethyl 2-(methylthio)-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(methylthio)-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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